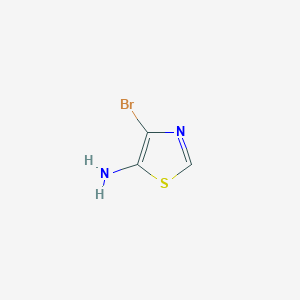

4-Bromothiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-3(5)7-1-6-2/h1H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKBTJGKSGENPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 4 Bromothiazol 5 Amine

Intrinsic Electronic Properties and Reactivity of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which impart a unique electronic distribution and reactivity profile. pharmaguideline.com

The electron density within the thiazole ring is not uniformly distributed. Computational studies and experimental observations of thiazole and its derivatives indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.orgresearchgate.net Conversely, the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.com The C4 position is generally less reactive than C5 towards electrophiles. researchgate.net

In 4-Bromothiazol-5-amine, the electronic landscape of the thiazole ring is further modulated by the substituents. The amino group at C5 is a strong electron-donating group, which further increases the electron density at this position and, to a lesser extent, at the C2 position through resonance. The bromo group at C4 is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these effects results in a highly activated C5 position, making it a prime target for electrophiles. The C2 position remains the most acidic proton, and the C4 carbon, bonded to the electronegative bromine, is an electrophilic site susceptible to nucleophilic attack.

Table 1: Predicted Reactivity of Ring Positions in 4-Bromothiazol-5-amine

| Ring Position | Electronic Nature | Predicted Reactivity |

| C2 | Electron-deficient | Susceptible to deprotonation/nucleophilic attack |

| C4 | Electron-deficient | Site for nucleophilic aromatic substitution |

| C5 | Electron-rich | Primary site for electrophilic substitution |

The amino group at the C5 position of the thiazole ring behaves as a typical aromatic amine. Its lone pair of electrons is delocalized into the aromatic system, which reduces its basicity compared to aliphatic amines. However, it can still be protonated by strong acids and can participate in various reactions characteristic of aromatic amines. The electron-donating nature of the amino group activates the thiazole ring towards electrophilic substitution.

Reactivity Profile of the Bromo Substituent at Position 4

The bromine atom at the C4 position is a key functional handle that allows for a variety of chemical transformations.

The C4-Br bond in 4-Bromothiazol-5-amine is susceptible to nucleophilic aromatic substitution (SNAr). Although aryl halides are generally unreactive towards nucleophiles, the presence of the electron-withdrawing thiazole ring can facilitate this reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the C4 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the expulsion of the bromide ion. libretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the ring and by the use of strong nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on Brominated Heterocycles

| Substrate | Nucleophile | Product | Reference |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( wikipedia.orgmdpi.comresearchgate.netthiadiazole) | Morpholine | 4-morpholino-8-bromobenzo[1,2-d:4,5-d']bis( wikipedia.orgmdpi.comresearchgate.netthiadiazole) | researchgate.net |

| 2-amino-5-bromothiazole | Various nucleophiles | 2-amino-5-substituted-thiazoles | jocpr.com |

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edu In the case of 4-Bromothiazol-5-amine, the bromine at C4 can be exchanged for a lithium atom, generating a 4-lithiothiazol-5-amine intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups at the C4 position. Care must be taken due to the presence of the acidic N-H proton of the amino group, which may require protection or the use of excess organolithium reagent. nih.govmdpi.com

Table 3: General Scheme for Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Halogen-Metal Exchange | n-BuLi, THF, low temperature (e.g., -78 °C) | 4-Lithio-5-aminothiazole derivative |

| 2. Electrophilic Quench | Electrophile (e.g., CO₂, aldehydes, alkyl halides) | 4-Substituted-5-aminothiazole derivative |

Transformations Involving the Amino Group at Position 5

The amino group at the C5 position is a versatile functional group that can undergo a range of chemical transformations.

Common reactions include acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new structural motifs.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents. nih.gov

Diazotization and Sandmeyer Reaction: As an aromatic amine, the 5-amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂/HCl). wikipedia.orgbyjus.comlscollege.ac.in The resulting diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction. nih.govorganic-chemistry.org This allows for the introduction of a wide range of substituents at the C5 position, including halogens, cyano groups, and hydroxyl groups.

Table 4: Potential Transformations of the Amino Group in 4-Bromothiazol-5-amine

| Reaction Type | Reagents | Potential Product |

| Acylation | Acetyl chloride, pyridine (B92270) | N-(4-Bromothiazol-5-yl)acetamide |

| Alkylation | Methyl iodide, base | 4-Bromo-N-methylthiazol-5-amine |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | 4-Bromo-5-cyanothiazole |

Diazotization Reactions and Azo Dye Formation

Primary aromatic amines, including 4-Bromothiazol-5-amine, undergo diazotization when treated with nitrous acid (HNO₂). scienceinfo.com Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). scienceinfo.comorganic-chemistry.org This reaction must be conducted at low temperatures, generally between 0-5°C, because the resulting diazonium salt is highly unstable and can decompose at higher temperatures. chemistrystudent.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺), which then acts as an electrophile and is attacked by the nucleophilic amino group of the thiazole. byjus.com A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-bromo-1,3-thiazol-5-diazonium salt. masterorganicchemistry.com

These diazonium salts are valuable synthetic intermediates. organic-chemistry.org They can act as electrophiles in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. chemistrystudent.com This coupling reaction results in the formation of highly colored azo compounds, which are widely used as dyes. scienceinfo.comnih.gov The reaction of the 4-bromo-1,3-thiazol-5-diazonium salt with a coupling partner like phenol (B47542) would yield a heterocyclic azo dye, where the thiazole moiety is linked to the phenolic ring via an azo bridge (-N=N-).

Table 1: Diazotization and Azo Coupling Reaction

| Reactant | Reagents | Intermediate | Coupling Partner | Product |

|---|

Condensation Reactions Leading to Schiff Bases

The primary amino group of 4-Bromothiazol-5-amine can readily participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netlibretexts.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

The initial attack forms an unstable carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond characteristic of a Schiff base. libretexts.orglibretexts.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction. libretexts.org The resulting Schiff bases derived from 4-Bromothiazol-5-amine are valuable in synthetic chemistry for the preparation of various heterocyclic systems.

Table 2: Synthesis of Schiff Bases from 4-Bromothiazol-5-amine

| Aldehyde/Ketone Reactant | Catalyst | Schiff Base Product |

|---|---|---|

| Benzaldehyde | Glacial Acetic Acid | N-benzylidene-4-bromothiazol-5-amine |

| 4-Hydroxybenzaldehyde | Glacial Acetic Acid | 4-(((4-bromothiazol-5-yl)imino)methyl)phenol |

Acylation and Amide Formation

As a primary amine, 4-Bromothiazol-5-amine acts as a potent nucleophile and reacts with various acylating agents to form stable amide derivatives. sphinxsai.comlibretexts.org Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents. libretexts.orgnih.gov

The reaction with an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) is typically rapid and exothermic. youtube.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate, respectively). A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.org Direct condensation with a carboxylic acid requires a coupling agent to activate the carboxyl group, or it can be achieved thermally, though this often requires high temperatures. nih.govnih.gov This acylation reaction is a fundamental transformation for introducing a wide range of functional groups onto the thiazole scaffold.

Table 3: Examples of Amide Synthesis from 4-Bromothiazol-5-amine

| Acylating Agent | Base | Amide Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-(4-bromothiazol-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(4-bromothiazol-5-yl)benzamide |

Derivatization for Analytical Enhancement

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. researchgate.net The primary amino group in 4-Bromothiazol-5-amine serves as an excellent handle for derivatization, particularly for enhancing its detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com

Aliphatic and aromatic amines often lack a strong chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors difficult. sigmaaldrich.com By reacting 4-Bromothiazol-5-amine with a suitable derivatizing reagent, a tag with desirable detection properties can be attached. For instance, reaction with dansyl chloride introduces a highly fluorescent dansyl group. This allows for the sensitive and selective quantification of the derivatized amine at very low concentrations using HPLC with a fluorescence detector. nih.gov This process significantly improves the analytical capabilities for detecting and quantifying the compound in various matrices. researchgate.net

Mechanistic Insights into Substitution Reactions on the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the heteroatoms (sulfur and nitrogen) and the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic effects of the substituents on the ring. mnstate.edu In 4-Bromothiazol-5-amine, the ring is substituted with two groups:

Amino group (-NH₂) at C5: This is a powerful activating group due to the lone pair on the nitrogen, which can be delocalized into the ring, increasing its electron density. It is an ortho, para-director.

Bromo group (-Br) at C4: This is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of resonance effects from its lone pairs.

The thiazole ring itself has inherent reactivity patterns, with the C2 position often being susceptible to electrophilic attack if unsubstituted. In this molecule, the C2 position is unsubstituted. The strong activating effect of the amino group at C5 will dominate, significantly increasing the nucleophilicity of the ring. The directing influence of the C5-amino group would activate the ortho C4 position (which is already substituted) and the C2 position. Therefore, an incoming electrophile is most likely to attack the electron-rich and sterically accessible C2 position.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile, and a good leaving group. docbrown.info In 4-Bromothiazol-5-amine, the bromine atom at C4 is a potential leaving group.

However, the 5-amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. libretexts.org This makes a standard SNAr reaction challenging. Multiple substitutions can occur when amines are formed via nucleophilic substitution, as the product amine can also act as a nucleophile. chemguide.co.uklibretexts.orgsavemyexams.com While amines are good nucleophiles, they are generally poor leaving groups in substitution reactions. libretexts.org

Despite the deactivating effect of the amino group for SNAr, halogens on heterocyclic rings can sometimes be displaced under specific conditions. Pathways that avoid the formation of a high-energy Meisenheimer complex, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), could be viable. For instance, a Suzuki reaction involving a boronic acid, catalyzed by a palladium complex, could potentially replace the bromine atom at the C4 position with an aryl or alkyl group. mdpi.com Such reactions proceed through a different mechanism involving oxidative addition and reductive elimination cycles on the metal catalyst, bypassing the electronic limitations of the classical SNAr pathway.

Influence of Substituent Effects on Thiazole Reactivity

The amino group (-NH₂) at the C5 position is a potent electron-donating group (EDG) due to the presence of a lone pair of electrons on the nitrogen atom. Through resonance, this lone pair can be delocalized into the thiazole ring, thereby increasing the electron density, particularly at the C2 and C4 positions. This enhanced electron density, or activating effect, generally makes the ring more susceptible to electrophilic attack.

Conversely, the bromo group (-Br) at the C4 position is an electron-withdrawing group (EWG) primarily through its inductive effect, owing to the high electronegativity of bromine. While halogens can also participate in resonance and donate electron density, the inductive effect typically dominates for bromine. This withdrawal of electron density, or deactivating effect, tends to make the thiazole ring less reactive towards electrophiles.

Research into the reactivity of substituted thiazoles has provided insights that can be extrapolated to understand the behavior of 4-Bromothiazol-5-amine. For instance, studies on aminothiazoles have shown that the amino group can direct electrophilic substitution to other positions on the ring and can also itself be a site of reaction. Halogenated thiazoles, on the other hand, are often used as precursors in cross-coupling reactions where the halogen atom is substituted.

The net effect of these substituents can be qualitatively understood by considering their Hammett substituent constants, which provide a measure of the electronic influence of a substituent on a reaction center. While specific Hammett constants for substituents on a thiazole ring are not as commonly tabulated as for benzene (B151609) rings, the general principles apply. The amino group has a negative σₚ value, indicating its electron-donating character, while the bromo group has a positive σₚ value, indicating its electron-withdrawing nature.

To illustrate the expected influence of these substituents on the reactivity of the thiazole ring, a conceptual data table is presented below. This table compares the expected relative reactivity of substituted thiazoles in a hypothetical electrophilic aromatic substitution reaction. The reactivity is ranked based on the known electronic effects of the substituents.

| Thiazole Derivative | Substituent at C4 | Substituent at C5 | Expected Relative Reactivity towards Electrophiles | Dominant Electronic Effect |

|---|---|---|---|---|

| 5-Aminothiazole | -H | -NH₂ | High | Strong activation by -NH₂ (resonance) |

| 4-Bromothiazole (B1332970) | -Br | -H | Low | Deactivation by -Br (induction) |

| 4-Bromothiazol-5-amine | -Br | -NH₂ | Moderate | Activation by -NH₂ (resonance) competing with deactivation by -Br (induction) |

| Thiazole | -H | -H | Baseline | Unsubstituted ring |

This table highlights that while the bromo group diminishes the activating effect of the amino group, 4-Bromothiazol-5-amine is still anticipated to be more reactive towards electrophiles than the parent thiazole or 4-bromothiazole. The precise reactivity and the preferred site of reaction would depend on the specific reaction conditions and the nature of the electrophile. For instance, reactions could potentially occur at the C2 position of the thiazole ring or at the amino group itself, depending on the steric and electronic factors of the incoming reagent.

4 Bromothiazol 5 Amine As a Strategic Building Block in Organic Synthesis

Facilitating Heterocyclic Compound Synthesis

The ortho-disposed amino and bromo substituents on the thiazole (B1198619) ring make 4-Bromothiazol-5-amine a prime candidate for the synthesis of fused heterocyclic systems. This arrangement is analogous to well-known precursors used in condensation reactions to form bicyclic heterocycles. Specifically, it is an ideal starting material for the construction of the thiazolo[5,4-d]pyrimidine (B3050601) core, a scaffold found in various biologically active molecules.

The synthesis of this fused ring system typically involves the reaction of an ortho-amino-haloheterocycle with a source of one or two carbon atoms that form the new pyrimidine (B1678525) ring. For instance, heating 4-Bromothiazol-5-amine with reagents like formic acid, formamide, or orthoformates could lead to the formation of the thiazolo[5,4-d]pyrimidine skeleton. This type of cyclization is a fundamental strategy in heterocyclic chemistry for building purine (B94841) analogs and other related systems. nih.govnih.gov

Table 1: Potential Annulation Reactions for Heterocycle Synthesis

| Reagent | Potential Product | Fused Ring System |

|---|---|---|

| Formic Acid | Thiazolo[5,4-d]pyrimidin-4(3H)-one | Thiazolo[5,4-d]pyrimidine |

| Triethyl Orthoformate | 4-Ethoxythiazolo[5,4-d]pyrimidine | Thiazolo[5,4-d]pyrimidine |

| Carbon Disulfide | Thiazolo[5,4-d]pyrimidine-4(3H)-thione | Thiazolo[5,4-d]pyrimidine |

| Cyanogen Bromide | 4-Aminothiazolo[5,4-d]pyrimidine | Thiazolo[5,4-d]pyrimidine |

Preparation of Structurally Complex Molecular Scaffolds

A "building block" in medicinal chemistry serves as a foundation that can be systematically modified to create a library of diverse compounds. 4-Bromothiazol-5-amine possesses two distinct reaction handles—the C4-bromo group and the C5-amino group—that can be manipulated to build structurally complex molecules.

The amino group can undergo standard transformations such as acylation, sulfonylation, alkylation, or diazotization, allowing for the introduction of a wide variety of substituents. The bromine atom, on the other hand, can be replaced through various transition-metal-catalyzed cross-coupling reactions. The ability to perform these modifications sequentially and selectively is key to building complex molecular scaffolds from this relatively simple starting material. This dual functionality allows chemists to extend the molecule in different directions, decorating the thiazole core to explore chemical space and optimize properties for various applications.

Applications in C-C, C-N, and C-S Bond Formations

The true synthetic power of 4-Bromothiazol-5-amine lies in its utility in modern cross-coupling chemistry, particularly leveraging the reactive carbon-bromine bond.

C-C Bond Formation: The bromine atom at the 4-position of the thiazole ring is well-suited for palladium-catalyzed carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling, for example, would allow for the reaction of 4-Bromothiazol-5-amine with a variety of organoboron reagents (boronic acids or esters) to introduce alkyl, alkenyl, or (hetero)aryl groups at this position. organic-chemistry.orglibretexts.orgnih.gov This reaction is known for its mild conditions and broad functional group tolerance, making it a powerful tool for derivatization. nih.gov

C-N Bond Formation: The formation of new carbon-nitrogen bonds can be achieved in two ways. Firstly, the bromine atom can be substituted with an amine nucleophile via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction is a premier method for constructing aryl-amine bonds and would convert 4-Bromothiazol-5-amine into various 4-substituted amino-thiazole derivatives. wikipedia.orglibretexts.org Secondly, the existing 5-amino group can act as a nucleophile, reacting with electrophiles such as acyl chlorides or alkyl halides to form amides or alkylated amines, respectively.

C-S Bond Formation: Analogous to C-N coupling, palladium-catalyzed methodologies can be employed to form carbon-sulfur bonds. The reaction of 4-Bromothiazol-5-amine with thiols in the presence of a suitable palladium catalyst and ligand system would yield 4-thio-substituted thiazole derivatives.

Table 2: Potential Cross-Coupling Reactions of 4-Bromothiazol-5-amine

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 5-Amino-4-R-thiazole |

| Buchwald-Hartwig Amination | R₂NH | C-N | N⁴,N⁴-R₂-thiazole-4,5-diamine |

| C-S Coupling | R-SH | C-S | 4-(R-thio)thiazol-5-amine |

Design and Synthesis of Functional Molecular Probes

The thiazole and benzothiazole (B30560) motifs are integral components of many fluorescent dyes and molecular probes. sioc-journal.cn Their electron-rich nature and rigid structure often contribute to favorable photophysical properties. 4-Bromothiazol-5-amine serves as a potential precursor for such functional molecules.

By utilizing the synthetic handles described above, chromophores or fluorophores can be attached to the thiazole core. For instance, a Suzuki coupling could be used to append a conjugated aromatic system, extending the π-system of the molecule and potentially inducing fluorescence. Furthermore, the 5-amino group could be modified to act as a recognition site or to modulate the electronic properties of the attached fluorophore, creating a sensor that responds to specific analytes or environmental changes. While specific examples originating from 4-Bromothiazol-5-amine are not prominent in the literature, its structure is analogous to precursors used in the development of probes for detecting ions, reactive oxygen species, and other biologically relevant molecules. sioc-journal.cn

Spectroscopic Characterization and Structural Elucidation of 4 Bromothiazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 4-Bromothiazol-5-amine, the chemical shifts (δ) of the thiazole (B1198619) ring proton and the amine (-NH₂) protons are particularly diagnostic.

The aromatic proton on the thiazole ring (H-2) typically appears as a singlet in a specific region of the spectrum. For instance, in the related compound 2-amino-4-bromothiazole (B130272), the H-5 proton resonates at δ 6.41 ppm. nih.gov The chemical shift of the corresponding H-2 proton in 4-Bromothiazol-5-amine derivatives would be influenced by the substituents on the amine group and any modifications at other positions.

The protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In many substituted aminothiazoles, this signal is observed in the range of δ 5.0-6.0 ppm. For example, in 2-amino-4-bromothiazole, the amine protons present as a broad singlet at δ 5.32 ppm. nih.gov

In N-substituted derivatives, the complexity of the ¹H NMR spectrum increases. For example, in a (Z)-3-substituted-2-(2-substituted-hydrazinylidene)-4-methyl-2,3-dihydrothiazole derivative, distinct singlets were observed for the thiazole-H, hydrazono-NH, and other substituent protons, such as a benzyl-CH₂ and a methyl group. mdpi.com

Table 1: Illustrative ¹H NMR Spectral Data for Substituted Thiazole Derivatives

| Compound / Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 2-Amino-4-bromothiazole nih.gov | 5-H | 6.41 | Singlet |

| NH₂ | 5.32 | Broad Singlet | |

| (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole mdpi.com | thiazole-H | 6.42 | Singlet |

| hydrazono-NH | 10.38 | Singlet | |

| benzyl-CH₂ | 5.00 | Singlet | |

| CH₃ | 1.98 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its electronic environment (e.g., hybridization, attached electronegative atoms).

For a 4-Bromothiazol-5-amine core, three distinct signals are expected for the thiazole ring carbons (C-2, C-4, and C-5). The carbon atom bearing the bromine atom (C-4) would be significantly influenced by the halogen's electronegativity and would typically resonate at a relatively upfield position compared to unsubstituted thiazoles. The chemical shift for the carbon attached to the amino group (C-5) is also characteristic. The aromatic behavior of the thiazole ring is a key factor in determining these shifts. analis.com.my

In a study of a substituted thiazole, (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole, the thiazole ring carbons C-2, C-4, and C-5 were assigned signals at δ 164.14, 135.13, and 94.49 ppm, respectively. mdpi.com While this compound is structurally different, the data illustrates the typical chemical shift ranges for thiazole ring carbons. The presence of a bromine atom and a primary amine in 4-Bromothiazol-5-amine derivatives would lead to different, but predictable, chemical shifts.

Table 2: Illustrative ¹³C NMR Spectral Data for Substituted Thiazole Derivatives

| Compound / Derivative | Carbon Atom | Chemical Shift (δ, ppm) |

| (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole mdpi.com | C-2 | 164.14 |

| C-4 | 135.13 | |

| C-5 | 94.49 | |

| CH₃ | 13.78 | |

| benzyl-CH₂ | 47.16 | |

| 2-Acetylamino-5-methyl-1,3,4-thiadiazole researchgate.net | C-2 | 169.34 |

| C-5 | 147.90 |

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY experiment reveals proton-proton (¹H-¹H) coupling networks, while an HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), confirming assignments made in the 1D spectra. These techniques are invaluable for unambiguously assembling the molecular structure by tracing the connections between different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.

For 4-Bromothiazol-5-amine derivatives, the IR spectrum provides several key diagnostic absorption bands:

N-H Stretching: Primary amines (-NH₂) exhibit two characteristic stretching vibration bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Secondary amines, in contrast, show only one peak in this region. spectroscopyonline.com The presence of two bands would confirm the primary amine functionality.

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which give rise to stretching vibrations in the 1650-1450 cm⁻¹ region of the spectrum.

N-H Bending: The scissoring vibration of the primary amine group typically appears near 1600 cm⁻¹. wpmucdn.com

C-Br Stretching: The vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

For example, the IR spectrum of a related (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand showed characteristic peaks confirming its structural features. researchgate.net Similarly, in a series of substituted phenylthiazolylnaphthylmethanone derivatives, aromatic C-H stretching was observed around 3057 cm⁻¹, while C=C stretching appeared at 1435 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for Functional Groups in 4-Bromothiazol-5-amine Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3200 - 3500 (two bands) |

| N-H Bend | ~1600 | |

| Thiazole Ring | C=N, C=C Stretch | 1450 - 1650 |

| Carbon-Bromine | C-Br Stretch | < 700 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, further confirming the elemental composition.

The mass spectrum of a 4-Bromothiazol-5-amine derivative would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms and the structure of different parts of the molecule. For example, the loss of bromine or the fragmentation of the thiazole ring would produce characteristic daughter ions.

X-ray Crystallography for Definitive Structural Assignment and Regioselectivity

While NMR, IR, and MS provide a comprehensive picture of a molecule's structure, X-ray crystallography offers the most definitive and unambiguous structural proof. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

For derivatives of 4-Bromothiazol-5-amine, X-ray crystallography is particularly crucial for confirming the regiochemistry of substitution on the thiazole ring. It can definitively distinguish between isomers, such as 4-bromo and 5-bromo derivatives. For instance, the crystal structure of 2,4-diacetyl-5-bromothiazole has been determined, revealing details of its molecular geometry and intermolecular interactions, such as halogen bonding. researchgate.netst-andrews.ac.uk Similarly, the structure of ethyl 2-amino-5-bromothiazole-4-carboxylate has been confirmed by X-ray diffraction. researchgate.net These studies provide a solid foundation for understanding the structural characteristics of brominated aminothiazole systems. The analysis of a suitable crystal of a 4-Bromothiazol-5-amine derivative would provide unequivocal evidence of its atomic connectivity and solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within molecules. In the context of 4-bromothiazol-5-amine and its derivatives, UV-Vis spectroscopy provides valuable insights into the influence of substituents and solvent environments on their electronic structure and photophysical properties. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π* or σ*). The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's chromophoric system.

The electronic spectra of aminothiazole derivatives are characterized by absorption bands that can be attributed to π → π* and n → π* transitions. The introduction of various substituents at different positions on the thiazole ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima (λmax). For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electron density within the π-system, thereby affecting the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research on 5-aminothiazole derivatives has shown that substitutions at the 2-position and on the amino group can influence the absorption wavelengths. For example, the introduction of a phenyl substituent at the 2-position of a 5-aminothiazole derivative was found to cause a blue shift (hypsochromic shift) in the absorption maximum to 370 nm. nii.ac.jp Further substitution on both the 2-position (phenyl group) and the amino group (tolyl group) resulted in a shift of the absorption maximum to 364 nm. nii.ac.jp In contrast, 5-N,N-diarylaminothiazoles containing electron-accepting groups exhibit absorption and emission spectra at longer wavelengths. researchgate.net

The solvatochromic properties of a compound describe the change in its absorption or emission spectra with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules where there is a significant difference in the dipole moment between the ground and excited states. A positive solvatochromism (bathochromic or red shift) is observed when the excited state is more polar than the ground state, as polar solvents will stabilize the excited state to a greater extent. Conversely, a negative solvatochromism (hypsochromic or blue shift) occurs when the ground state is more polar.

To illustrate the effect of solvent polarity on the electronic transitions of a hypothetical 4-bromothiazol-5-amine derivative, the following interactive data table presents plausible absorption maxima (λmax) in a range of solvents with varying polarities. It is important to note that this data is illustrative and based on the general behavior of similar heterocyclic compounds.

UV-Vis Absorption Maxima (λmax) of a Hypothetical 4-Bromothiazol-5-amine Derivative in Various Solvents

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 310 |

| Toluene | 2.4 | 315 |

| Chloroform | 4.1 | 325 |

| Ethyl Acetate | 4.4 | 328 |

| Dichloromethane | 3.1 | 330 |

| Acetone | 5.1 | 335 |

| Ethanol | 4.3 | 340 |

| Methanol | 5.1 | 342 |

| Acetonitrile (B52724) | 5.8 | 345 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 350 |

The data in the table demonstrates a trend of increasing λmax with increasing solvent polarity, which is indicative of positive solvatochromism. This suggests that for this hypothetical derivative, the excited state possesses a larger dipole moment than the ground state, and is thus stabilized to a greater extent by polar solvents. Such detailed solvatochromic studies are crucial for understanding the electronic nature of 4-bromothiazol-5-amine derivatives and for tailoring their properties for specific applications, such as in the design of molecular sensors or nonlinear optical materials.

Computational Chemistry Studies on 4 Bromothiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. These calculations can predict various chemical descriptors that shed light on the molecule's behavior.

The Frontier Molecular Orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For thiazole (B1198619) derivatives, these values are influenced by the nature and position of substituents on the ring. mdpi.comresearchgate.net

Specific calculated values for the HOMO and LUMO energies of 4-Bromothiazol-5-amine are not available in the reviewed literature. The table below is representative of the data that would be generated in such a study.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Several global reactivity descriptors can be calculated from HOMO and LUMO energies to provide a more quantitative understanding of a molecule's reactivity. atlantis-press.com Electronegativity (χ) measures the power of a molecule to attract electrons. Chemical hardness (η) is a measure of the resistance to a change in the electron distribution. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are valuable in predicting the reactive nature of compounds. researchgate.netresearchgate.net

The quantitative values for these descriptors for 4-Bromothiazol-5-amine would be derived from its HOMO and LUMO energies.

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

The dipole moment is a measure of the net molecular polarity, which is a result of the non-uniform distribution of charges on the atoms. It is a critical factor in governing intermolecular interactions, including how a molecule might orient itself within the active site of a protein. Computational methods can accurately predict the magnitude and direction of the dipole moment.

A specific dipole moment calculation for 4-Bromothiazol-5-amine has not been reported in the available literature.

Molecular Docking Studies on Related Thiazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target, which is typically a protein or enzyme. This method is instrumental in drug discovery and design.

Molecular docking simulations of thiazole derivatives have been used to model their interactions with various biological targets. nih.govingentaconnect.com These studies often reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For 4-Bromothiazol-5-amine, the amine group could act as a hydrogen bond donor, while the nitrogen and sulfur atoms of the thiazole ring could function as hydrogen bond acceptors. The bromine atom may also participate in halogen bonding, which can contribute to binding affinity. researchgate.net

A crucial aspect of molecular docking is conformational analysis, which involves determining the most stable three-dimensional arrangement of the ligand within the target's binding site. Following this, the binding affinity, often represented as a docking score, is calculated to estimate the strength of the ligand-target interaction. acs.org Thiazole derivatives have been investigated as potential inhibitors for a range of enzymes, and their predicted binding affinities often correlate with their observed biological activity. mdpi.comnih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions at a molecular level. For compounds like 4-Bromothiazol-5-amine, techniques such as Density Functional Theory (DFT) are employed to map out reaction pathways, identify transition states, and calculate activation energies. These studies are crucial for predicting the feasibility and outcome of a reaction.

Theoretical investigations into related thiazole derivatives have demonstrated the utility of DFT in understanding their electronic properties and reactivity. scientific-computing.com For instance, DFT calculations can be used to determine the frontier molecular orbitals (HOMO and LUMO) of 4-Bromothiazol-5-amine, which are key to predicting its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the amine group significantly influence the electron density distribution around the thiazole ring, thereby directing the course of reactions such as electrophilic substitution. researchgate.net

Computational studies on the N-nitrosation of secondary amines have shown that DFT can effectively model the impact of electronic and steric effects on the activation energy of a reaction. researchgate.net A similar approach could be applied to 4-Bromothiazol-5-amine to understand its reactivity with various reagents. By calculating the energy profile of a proposed reaction mechanism, chemists can identify the rate-determining step and explore the stability of intermediates.

Table 1: Hypothetical DFT Calculation Results for a Reaction Involving 4-Bromothiazol-5-amine

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | C-Br: 1.89 | C-Br: 2.25 | C-Nu: 1.45 |

| Vibrational Frequency (cm⁻¹) | Real | Imaginary (-350) | Real |

This table illustrates the type of data generated from a DFT study on a hypothetical nucleophilic substitution reaction at the bromine-bearing carbon. The imaginary frequency for the transition state confirms it as a true saddle point on the potential energy surface.

Such computational explorations provide a theoretical framework that complements experimental findings, offering a rationale for observed product distributions and reaction rates. For example, a computational study on the amine-oxidation mechanism of monoamine oxidase demonstrated how theoretical findings can support a proposed polar nucleophilic mechanism. nih.gov

Application of Computer-Aided Retrosynthesis (CAR) in Route Design

Computer-Aided Retrosynthesis (CAR) has emerged as a transformative tool in organic synthesis, enabling chemists to efficiently design synthetic pathways for complex target molecules. the-scientist.comsynthiaonline.com Software platforms like Synthia™ use extensive databases of chemical reactions and sophisticated algorithms to propose multiple synthetic routes from commercially available starting materials. synthiaonline.comsynthiaonline.com

For a target molecule such as 4-Bromothiazol-5-amine, a CAR tool would deconstruct the molecule into simpler precursors, known as synthons, based on known chemical transformations. The software can explore a vast network of possible disconnections, prioritizing routes based on user-defined criteria such as cost, step count, and green chemistry principles. nih.gov

The power of CAR lies in its ability to uncover novel and non-intuitive synthetic strategies that might be overlooked in a traditional, manual retrosynthetic analysis. nih.gov For instance, in the synthesis of a helicase-primase inhibitor, CAR tools were leveraged to develop greener and more efficient total synthetic routes. nih.govacs.org This highlights the potential of CAR to not only accelerate the discovery of synthetic pathways but also to improve their sustainability.

Table 2: Illustrative Retrosynthetic Routes for 4-Bromothiazol-5-amine Proposed by CAR Software

| Route | Key Disconnection | Proposed Precursors | Number of Steps |

| A | C-Br Bond Formation | Thiazol-5-amine | 1 |

| B | Thiazole Ring Formation | 2-Bromo-2-cyanoacetamide, Thioacetamide | 2 |

| C | C-N Bond Formation | 4,5-Dibromothiazole, Ammonia | 1 |

This table provides a simplified, hypothetical output from a CAR analysis for 4-Bromothiazol-5-amine, showcasing different strategic bond disconnections and the corresponding starting materials.

The integration of CAR with automated synthesis platforms further streamlines the process from route design to execution. synplechem.com By generating routes that are compatible with automated synthesizers, researchers can rapidly test the viability of the proposed pathways. This synergy between computational design and automated execution is poised to significantly accelerate the pace of chemical synthesis and drug discovery.

Pre Clinical Biological Relevance and Mechanistic Explorations of Thiazole Containing Analogs

General Overview of Thiazole (B1198619) Scaffolds in Molecular Biology

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a significant scaffold in medicinal chemistry and molecular biology. Current time information in Pasuruan, ID.mdpi.com This structural motif is present in a variety of natural products, including vitamin B1 (thiamine), and is a core component of numerous FDA-approved drugs. nih.govrsc.org The versatility of the thiazole nucleus allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. mdpi.com

Thiazole-containing compounds are recognized for their broad spectrum of biological effects, which include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and antimalarial properties. Current time information in Pasuruan, ID.mdpi.comnih.gov The aromatic nature of the thiazole ring, resulting from the delocalization of π-electrons, allows it to interact with various biological targets. mdpi.com Molecules incorporating a thiazole ring can modulate biochemical pathways, inhibit enzymes, or block receptors within biological systems. mdpi.com Its derivatives have been developed as inhibitors for various enzymes and as agents that can interfere with cellular processes, highlighting the importance of the thiazole scaffold in the design of new therapeutic agents. nih.gov The ability to modify the thiazole ring at different positions enables the fine-tuning of the biological activity and pharmacokinetic properties of these compounds. mdpi.com

Mechanistic Investigations at a Molecular Level (e.g., Enzyme Inhibition, Protein Binding)

The molecular mechanisms of action for thiazole derivatives often involve direct interactions with proteins, such as enzymes and receptors. While specific mechanistic data for 4-Bromothiazol-5-amine is not extensively detailed in the available literature, studies on analogous compounds provide insight into how this class of molecules can function at a molecular level.

One area of investigation for aminothiazole derivatives has been their potential as enzyme inhibitors. For instance, 2-aminothiazole and 4-aminothiazole-based compounds have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The aminothiazole moiety in these molecules is designed to interact with the active site of the enzyme. nih.gov It is proposed that in the acidic environment of the nNOS active site, the aminothiazole can be protonated, allowing it to interact with key residues such as glutamate. nih.gov

In other studies, thiazole derivatives have been identified as inhibitors of different kinases. For example, a series of 2-amino-5-(thioaryl)thiazoles were prepared and found to be potent and selective inhibitors of Tec family kinase Itk, a key enzyme in T-cell signaling. researchgate.net Docking studies of other thiazole analogs have suggested potential binding modes within the active sites of enzymes like penicillin-binding protein (PBP) and β-lactamase, indicating that these compounds can interfere with bacterial cell wall synthesis.

Structure-Activity Relationship (SAR) Studies Correlating Substituent Effects with Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have provided valuable information on the impact of different substituents on their molecular interactions and pharmacological profiles.

The position and nature of substituents on the thiazole ring play a significant role in determining the biological activity. For instance, in a series of antimicrobial 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles, it was found that bromo-substituted compounds exhibited the best antifungal activity against Aspergillus niger. nih.gov This suggests that the presence of a bromine atom at certain positions can enhance the antifungal properties of the thiazole scaffold. Another study on 2-aminothiazole derivatives showed that the exchange of a methyl group with a bromo group at the C5-position of the thiazole led to potent antitumor activities. nih.gov

In the context of enzyme inhibition, SAR studies have revealed that even small changes to the substituent can lead to significant differences in potency. For 2-amino-5-(thioaryl)thiazoles as Itk inhibitors, the nature of the aryl group attached to the sulfur at the 5-position was critical for activity. researchgate.net

The electronic properties of the substituents also have a considerable effect. Electron-donating groups can increase the basicity and nucleophilicity of the thiazole ring, while electron-withdrawing groups, such as a nitro group, can decrease these properties. Current time information in Pasuruan, ID. These electronic modifications can influence how the molecule interacts with its biological target.

The following table summarizes some SAR findings for substituted thiazole derivatives:

| Thiazole Analog Class | Substituent/Modification | Observed Effect on Biological Activity |

|---|---|---|

| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | Bromo-substitution | Enhanced antifungal activity against A. niger nih.gov |

| 2-Aminothiazoles | Exchange of methyl with bromo at C5-position | Potent antitumor activity nih.gov |

| 2-Amino-5-(thioaryl)thiazoles | Variation of the thioaryl group | Critical for Itk inhibitory potency researchgate.net |

| General Thiazole Derivatives | Electron-withdrawing groups (e.g., nitro) | Decreased basicity and nucleophilicity of the ring Current time information in Pasuruan, ID. |

Modulation of Cellular Pathways by Thiazole Derivatives

Thiazole derivatives have been shown to modulate various cellular pathways, which underlies their diverse pharmacological effects. Their ability to interfere with key signaling cascades makes them attractive candidates for the development of targeted therapies.

One of the most studied areas is the impact of thiazole-containing compounds on cancer-related pathways. Thiazole derivatives have been designed to target critical signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. nih.gov For example, thiazole-integrated pyrrolotriazinone derivatives have been synthesized with the aim of inhibiting PI3K. nih.gov These hybrid molecules were found to exhibit significant cytotoxic effects and reduce PI3K protein levels in cancer cells. nih.gov

Thiazole derivatives have also been developed as inhibitors of protein kinases, which are key regulators of cell signaling. Aminothiazole-based compounds have been identified as specific inhibitors of Aurora kinases, which are involved in cell cycle regulation. nih.gov Furthermore, some 2-aminothiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and antiproliferative effects.

In addition to cancer, thiazole derivatives can modulate pathways relevant to other diseases. For instance, certain thiazole compounds have been investigated for their effects on neuroinflammation and neuronal signaling. Some derivatives have been shown to act as negative allosteric modulators of GluA2 AMPA receptors, which could have implications for neurological disorders. nih.gov

The cytotoxic effects of some thiazole derivatives have been linked to the induction of apoptosis. Studies on murine lymphoma cells treated with certain thiazole compounds revealed apoptotic and necrotic changes, suggesting that these molecules can trigger programmed cell death pathways. researchgate.net

Future Directions and Advanced Research Perspectives for 4 Bromothiazol 5 Amine Chemistry

Development of Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes, and the synthesis of 4-Bromothiazol-5-amine and its derivatives is no exception. Future research will prioritize the development of sustainable and greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of development in the green synthesis of thiazole (B1198619) derivatives include the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions. nih.govbeilstein-journals.org Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being explored to enhance reaction efficiency and reduce environmental impact. nih.govbeilstein-journals.orgbepls.com For instance, one-pot multicomponent reactions are gaining traction as they allow for the synthesis of complex thiazole derivatives in a single step, thereby reducing the need for intermediate purification and minimizing solvent usage. bepls.com The use of green solvents like water, ethanol, or deep eutectic solvents is also a significant area of research. mdpi.com

A notable trend is the move towards catalyst-free or recyclable catalyst systems. For example, the use of silica-supported tungstosilisic acid has been reported for the synthesis of Hantzsch thiazole derivatives, offering a reusable catalytic option. researchgate.net Similarly, the application of phase-transfer catalysts like cetyl trimethyl ammonium (B1175870) bromide (CTAB) in green solvents such as glycerol (B35011) has shown promise in producing 2,4-disubstituted thiazoles with high yields and short reaction times. bepls.com

Future research in this area will likely focus on adapting these general green methodologies to the specific synthesis of 4-Bromothiazol-5-amine, aiming for processes that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom and the amino group on the 4-Bromothiazol-5-amine ring are key handles for further chemical modifications. The exploration of novel catalytic systems to functionalize these positions is a major avenue for future research, enabling the creation of a vast library of derivatives with tailored properties.

Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of brominated heterocycles, and this will continue to be a vital tool for 4-Bromothiazol-5-amine. beilstein-journals.orgnih.gov Techniques like the Suzuki, Heck, and Sonogashira reactions allow for the introduction of a wide range of substituents at the bromine-bearing carbon, leading to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. mdpi.com The development of more efficient and versatile palladium catalysts, including those based on bulky biarylphosphine ligands, will enable the coupling of a broader range of substrates under milder conditions. nih.gov

Beyond traditional cross-coupling, the direct C-H functionalization of the thiazole ring is an emerging and highly attractive strategy. yale.eduyoutube.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. Ruthenium-based catalysts have shown significant promise in directing C-H activation, allowing for regioselective arylation, alkenylation, and annulation reactions. mdpi.com Future work will likely focus on developing catalytic systems that can selectively functionalize the C-H bonds of the 4-Bromothiazol-5-amine core, providing a powerful tool for late-stage diversification of complex molecules.

The table below summarizes some of the key catalytic reactions that are poised to shape the future of 4-Bromothiazol-5-amine functionalization.

| Catalytic Reaction | Description | Potential Application for 4-Bromothiazol-5-amine |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the bromo-substituent with boronic acids or esters. | Introduction of aryl and heteroaryl groups to create novel scaffolds for medicinal chemistry and organic electronics. |

| Heck Coupling | Palladium-catalyzed reaction of the bromo-substituent with alkenes. | Synthesis of vinyl-substituted thiazoles for polymerization and materials applications. |

| Sonogashira Coupling | Palladium-catalyzed coupling of the bromo-substituent with terminal alkynes. | Creation of extended π-conjugated systems for optoelectronic materials. |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the thiazole ring. | Atom-economical synthesis of diverse derivatives without the need for pre-functionalization. |

Integration of Computational Design in Thiazole Derivative Discovery

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. The integration of these techniques into the study of 4-Bromothiazol-5-amine and its derivatives will accelerate the discovery of new compounds with desired properties.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net By applying DFT calculations to 4-Bromothiazol-5-amine, researchers can predict its reactivity towards different reagents, understand the stability of its various conformations, and rationalize its spectroscopic characteristics. nih.govresearchgate.netmdpi.com This information is crucial for designing efficient synthetic routes and for understanding the structure-property relationships of its derivatives. For example, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the electronic properties and potential applications of the molecule in organic electronics. nih.govresearchgate.net

Molecular docking is another important computational tool, particularly in drug discovery. This technique simulates the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.gov By docking derivatives of 4-Bromothiazol-5-amine into the active sites of various biological targets, researchers can predict their potential therapeutic activity and design new compounds with improved binding affinity and selectivity. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can help in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov

The synergy between computational design and experimental synthesis will be a hallmark of future research on 4-Bromothiazol-5-amine, enabling a more rational and efficient approach to the discovery of new functional molecules.

Emerging Applications in Advanced Materials Science and Chemical Biology

The versatile chemistry of 4-Bromothiazol-5-amine opens up a wide range of possibilities for its application in advanced materials science and chemical biology. The ability to introduce diverse functional groups onto the thiazole scaffold allows for the fine-tuning of its electronic, optical, and biological properties.

In the realm of advanced materials science , thiazole-based organic semiconductors are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electron-accepting nature of the thiazole ring makes it a valuable component in donor-acceptor type conjugated polymers and small molecules. nih.govresearchgate.net By strategically modifying 4-Bromothiazol-5-amine through cross-coupling reactions, it is possible to create novel conjugated materials with tailored electronic properties. Thiazolo[5,4-d]thiazole derivatives, which can be synthesized from aminothiazoles, are particularly promising building blocks for high-performance organic semiconductors due to their rigid, planar structure that facilitates efficient intermolecular π-π stacking. rsc.orgnih.gov Furthermore, the functionalization of 4-Bromothiazol-5-amine can lead to the development of novel fluorescent materials with tunable emission properties for applications in sensing and imaging. nih.govmdpi.comrsc.org

In chemical biology , derivatives of 4-Bromothiazol-5-amine are being explored as potential therapeutic agents and biological probes. The aminothiazole scaffold is a common feature in many biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The ability to easily diversify the 4-Bromothiazol-5-amine core allows for the generation of large libraries of compounds for high-throughput screening against various biological targets. Moreover, the development of fluorescently labeled derivatives of 4-Bromothiazol-5-amine can lead to the creation of novel chemical probes for imaging and studying biological processes in living cells. researchgate.net For example, benzothiazole (B30560) derivatives have been developed as "light-up" probes for visualizing DNA structures. researchgate.net

The table below highlights some of the promising emerging applications for derivatives of 4-Bromothiazol-5-amine.

| Application Area | Specific Application | Rationale |

| Advanced Materials Science | Organic Semiconductors | The thiazole ring is an electron-accepting moiety suitable for creating donor-acceptor materials for OFETs, OPVs, and OLEDs. nih.govresearchgate.net |

| Fluorescent Materials | Functionalization can lead to compounds with tunable photophysical properties for use in sensors and solid-state lighting. nih.govmdpi.comrsc.org | |

| Chemical Biology | Therapeutic Agents | The aminothiazole scaffold is a privileged structure in medicinal chemistry with a wide range of biological activities. mdpi.com |

| Biological Probes | The development of fluorescent derivatives allows for the creation of tools to visualize and study biological processes. researchgate.net |

Q & A

Q. Q1. What are the standard synthetic routes for 4-Bromothiazol-5-amine, and how is purity validated?

A1: 4-Bromothiazol-5-amine is typically synthesized via nucleophilic substitution or cyclization reactions. For example, microwave-assisted methods (common in related brominated heterocycles) can enhance reaction efficiency . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation. Structural characterization employs /-NMR and FT-IR to verify functional groups and regiochemistry .

Q. Q2. How can researchers optimize solvent and catalyst selection for scalable synthesis?

A2: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for bromothiazole reactions due to their ability to stabilize intermediates. Catalytic systems like Pd/C or CuI may enhance yields in cross-coupling steps. Systematic solvent screening (e.g., via Design of Experiments) is recommended to balance reactivity and scalability .

Advanced Structural and Mechanistic Studies

Q. Q3. What advanced techniques resolve structural ambiguities in bromothiazole derivatives?

A3: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated in analogous brominated pyrazole and triazole systems . For dynamic studies, variable-temperature NMR or DFT calculations (e.g., Gaussian) can probe conformational flexibility or tautomerism .

Q. Q4. How do electronic effects of the bromo substituent influence reactivity?

A4: The bromine atom at the 4-position acts as an electron-withdrawing group, directing electrophilic substitution to the 2- or 5-positions of the thiazole ring. Computational studies (e.g., using Gaussian or ORCA) can map electron density distributions and predict reactive sites .

Biological Activity and Assay Design

Q. Q5. What in vitro assays are suitable for initial bioactivity screening of 4-Bromothiazol-5-amine derivatives?

A5: Common assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or carbonic anhydrases .

Dose-response curves (IC/EC) and selectivity indices (vs. healthy cells) are critical for prioritizing hits.

Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

A6: Systematic substitution at the 2- and 5-positions of the thiazole ring (e.g., with aryl, alkyl, or heteroaryl groups) can modulate bioactivity. For example, bulky tert-butyl groups enhance lipophilicity and membrane permeability in antitumor thiazoles . Free-Wilson or Hansch analysis quantifies substituent contributions to activity .

Data Contradictions and Reproducibility

Q. Q7. How should researchers address discrepancies in reported biological activities?

A7: Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:

Q. Q8. What analytical methods confirm compound stability under assay conditions?

A8: Pre- and post-assay LC-MS analysis detects degradation products. Stability in DMSO stocks is assessed via -NMR over 72 hours. For redox-sensitive compounds, cyclic voltammetry identifies potential oxidative liabilities .

Application in Drug Discovery

Q. Q9. How can 4-Bromothiazol-5-amine serve as a scaffold for CNS-targeted therapeutics?

A9: Its bromothiazole core is a privileged structure in GPCR ligand design (e.g., dopamine/serotonin receptors). Functionalization with fluorinated or zwitterionic groups can enhance blood-brain barrier penetration, as seen in related neuroactive compounds .

Q. Q10. What pharmacokinetic parameters should be prioritized during lead optimization?

A10: Key metrics include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.